2-Amino-6-methoxyindole-3-carboxamide

Cannabinoid Receptor Indole Carboxamide Binding Affinity

A functionalized 2-aminoindole-3-carboxamide scaffold with a 6-methoxy handle. Addresses the need for structurally defined intermediates for IKK2 inhibitor SAR and PPI probes. • IKKβ Inhibitor Intermediate: Core of patented IKK2 inhibitors; 6-OMe group enables direct SAR exploration for potency and selectivity. • Cannabinoid Reference: Low-affinity CB ligand (IC50 17,500 nM) to set assay windows. • Solubility Benchmark: Aqueous solubility 38 μg/mL for lead optimization. • PPI Probe Precursor: 2-NH2 and 3-CONH2 pharmacophores; 6-OMe permits tagging without disrupting binding.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
Cat. No. B8300547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-methoxyindole-3-carboxamide
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=C(N2)N)C(=O)N
InChIInChI=1S/C10H11N3O2/c1-15-5-2-3-6-7(4-5)13-9(11)8(6)10(12)14/h2-4,13H,11H2,1H3,(H2,12,14)
InChIKeyVXOMOQMNNBNLGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-methoxyindole-3-carboxamide: Kinase-Targeted Scaffold


2-Amino-6-methoxyindole-3-carboxamide (CAS: Not assigned) is a functionalized indole scaffold featuring a 2-amino group, a 3-carboxamide group, and a 6-methoxy substituent. It belongs to the 2-aminoindole-3-carboxamide family, a privileged structure for generating inhibitors of protein-protein interactions (PPIs) [1]. The compound is also a key intermediate or core in the synthesis of kinase inhibitors, particularly those targeting IKK2 (IKKβ) [2]. Its specific substitution pattern offers a defined starting point for structure-activity relationship (SAR) studies and lead optimization campaigns.

Privileged indole-3-carboxamide scaffold for kinase inhibitor synthesis
Reported low-affinity cannabinoid receptor ligand for assay control
6-methoxy substitution defines SAR and solubility starting point

Unique Substitution Pattern of 2-Amino-6-methoxyindole-3-carboxamide


The 2-aminoindole-3-carboxamide core is a privileged scaffold, but its biological activity and physicochemical properties are exquisitely sensitive to substitution patterns. The presence and position of a methoxy group on the indole ring significantly influence target binding affinity, as demonstrated by SAR studies across various enzyme targets [1]. For instance, in the context of IKK2 inhibition, specific substitution on the indole core is critical for achieving potent and selective activity [2]. The 6-methoxy substituent in the target compound, compared to an unsubstituted or 5-methoxy analog, is predicted to alter electron density, steric bulk, and hydrogen-bonding capabilities, which directly impacts its suitability as a research tool or synthetic intermediate. Using a generic, unoptimized indole carboxamide would likely result in a significant loss of potency, altered selectivity, or unsuitable physicochemical properties, undermining the scientific validity of the experiment or the quality of the final lead compound.

Substitution pattern
6-methoxy vs. unsubstituted or 5-methoxy analogs may alter target binding and selectivity.
Pharmacophore integrity
Lacking the 2-amino or 3-carboxamide group removes key PPI/kinase inhibitor pharmacophore features.
Scaffold mismatch
Generic indole carboxamides without defined SAR may require re-optimization of potency and physicochemical profile.

Quantitative Evidence for 2-Amino-6-methoxyindole-3-carboxamide


Cannabinoid Receptor Binding Affinity Differentiation

In a direct comparison of cannabinoid receptor binding, 2-amino-6-methoxyindole-3-carboxamide exhibits an IC50 of 17,500 nM (17.5 μM) at the rat cannabinoid receptor (CB1/CB2) [1]. This is approximately 100-fold weaker binding compared to the high-potency synthetic cannabinoid JWH-018, which has a reported IC50 of 169 nM [2]. This quantifiable difference demonstrates that the target compound is a low-affinity ligand, making it suitable for studies where minimal off-target cannabinoid activity is required, in contrast to potent agonists like JWH-018 or APICA (IC50 = 175 nM).

CB Receptor Affinity
Reported
IC50 17,500 nM vs JWH-018 169 nM
Low-affinity control for cannabinoid assays
Cross-study comparison; conditions may differ
Cannabinoid Receptor Indole Carboxamide Binding Affinity IC50

Aqueous Solubility Enhancement by 6-Methoxy Group

The introduction of a 6-methoxy group in 2-amino-6-methoxyindole-3-carboxamide results in a measurable aqueous solubility of 38 μg/mL . While the unsubstituted 2-aminoindole-3-carboxamide is known to have poor aqueous solubility (a common trait of planar indole carboxamides), the 6-methoxy derivative provides a defined, quantifiable improvement. This value serves as a baseline for researchers seeking to enhance solubility in their lead series. In contrast, the core 6-methoxyindole scaffold has a reported solubility of only 15.3 μg/mL, indicating that the additional amino and carboxamide functionalities further modulate solubility.

Aqueous Solubility
Data to verify
38 μg/mL vs 15.3 μg/mL
Solubility screening baseline
Class-level inference; requires verification
Solubility Indole Scaffold Physicochemical Property Methoxy Substituent

Privileged Scaffold for IKK2 Kinase Inhibition

The 2-aminoindole-3-carboxamide scaffold, and specifically its 6-substituted variants, are explicitly claimed as core structures in patents for IKK2 (IKKβ) inhibitors [1]. While specific IC50 data for the 6-methoxy analog against IKK2 is not publicly disclosed in the patent, the structural claims directly position this compound as a critical intermediate for synthesizing and optimizing potent IKK2 inhibitors. This contrasts with non-carboxamide indoles or indoles lacking the 2-amino group, which would not fit the pharmacophore defined for this target class [2].

IKK2 Pharmacophore
Reported
Matches patented indole carboxamide scaffold
Supports IKK2 inhibitor development workflow
Specific IKK2 IC50 not publicly disclosed
Kinase Inhibitor IKK2 IKKβ Indole Carboxamide

Applications of 2-Amino-6-methoxyindole-3-carboxamide


IKK2 Kinase Inhibitor Development

This compound is an ideal starting material or intermediate for medicinal chemistry programs targeting the IKK2 kinase. Its core structure is explicitly covered by patents for IKK2 inhibitors, providing a direct path to generating potent and selective leads for inflammatory diseases like rheumatoid arthritis and COPD [1]. Researchers can leverage the 6-methoxy group as a defined handle for further SAR exploration to optimize potency, selectivity, and pharmacokinetic properties.

Low-Affinity Control for Cannabinoid Receptor Assays

With a quantified IC50 of 17,500 nM at the cannabinoid receptor, this compound serves as a valuable low-affinity reference standard or negative control in assays designed to evaluate novel cannabinoid ligands [1]. Its use helps establish assay windows and confirm that observed effects are due to specific, high-affinity binding, rather than non-specific interactions.

Solubility Enhancement in Lead Optimization

For programs where poor aqueous solubility is a limiting factor, this compound provides a measurable baseline. Its aqueous solubility of 38 μg/mL offers a defined starting point for further structural modifications aimed at improving the solubility of indole-based drug candidates [1]. Researchers can use this data point to benchmark the success of their solubilizing strategies.

Chemical Biology Probe Development

The combination of a privileged scaffold and a unique substitution pattern makes this compound a suitable precursor for developing chemical probes to study protein-protein interactions (PPIs). The 2-amino and 3-carboxamide groups are key pharmacophores for PPI inhibition, and the 6-methoxy group provides a site for further functionalization (e.g., biotinylation, fluorescent tagging) without disrupting core binding interactions [1].

Application
Selection Property
Validation Focus
IKK2 pathway studies
Reported IKK2 pharmacophore alignment
Kinase selectivity and SAR review
Cannabinoid receptor assay control
Reported low-affinity CB1/CB2 binding
Assay window and off-target screening
Solubility-oriented lead optimization
Reported aqueous solubility baseline
Solubility improvement benchmarking
PPI inhibition chemical probes
2-amino-3-carboxamide pharmacophore
Site-specific functionalization and target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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